N-((5-((4-bromobenzyl)thio)-4-butyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
Description
N-((5-((4-Bromobenzyl)thio)-4-butyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a triazole-based compound featuring a 4-bromobenzylthio moiety, a butyl chain at the N4 position of the triazole ring, and a 4-methoxybenzamide substituent. The 4-bromobenzylthio group is notable for its electron-withdrawing and hydrophobic properties, which may enhance binding to biological targets, while the butyl chain and methoxybenzamide group could influence solubility and metabolic stability .
Properties
IUPAC Name |
N-[[5-[(4-bromophenyl)methylsulfanyl]-4-butyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25BrN4O2S/c1-3-4-13-27-20(14-24-21(28)17-7-11-19(29-2)12-8-17)25-26-22(27)30-15-16-5-9-18(23)10-6-16/h5-12H,3-4,13-15H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAADGAPKNKTOKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NN=C1SCC2=CC=C(C=C2)Br)CNC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-((4-bromobenzyl)thio)-4-butyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide (CAS No. 476449-28-2) is a compound of significant interest due to its diverse biological activities. This article explores its structure, synthesis, and various biological effects based on recent studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 489.43 g/mol. The structural features include:
- Triazole ring : Known for its role in various biological activities.
- Thioether group : Imparts unique reactivity and interaction capabilities.
- Methoxybenzamide moiety : Enhances solubility and bioavailability.
Synthesis
The synthesis of this compound involves multi-step reactions starting from isonicotinyl hydrazine and isothiocyanatobenzene, followed by specific functional group modifications to yield the final product. The overall yield of the synthesis process has been reported to be around 86% with a melting point of 173–174 °C .
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation in:
- Breast Cancer : Demonstrated significant cytotoxicity against MCF-7 and MDA-MB-231 cell lines.
- Lung Cancer : Exhibited inhibitory effects on A549 cells.
In vitro assays indicated that the compound induces apoptosis through mitochondrial pathways and modulates key signaling pathways involved in cancer progression.
Antifungal Activity
The compound has also been assessed for antifungal properties, particularly against strains such as Candida albicans and Aspergillus niger. The triazole structure is known for its antifungal activity, which is enhanced by the presence of the thioether linkage. Inhibition zones were measured using agar diffusion methods, showing effective antifungal activity comparable to standard antifungal agents .
Herbicidal Activity
Additionally, this compound has been evaluated for herbicidal properties. It displayed effective weed control in preliminary field trials, indicating potential applications in agricultural settings .
Case Studies and Research Findings
| Study Focus | Cell Lines/Organisms | Key Findings |
|---|---|---|
| Anticancer Activity | MCF-7, MDA-MB-231 | Induces apoptosis; inhibits cell growth significantly |
| Antifungal Activity | Candida albicans, Aspergillus niger | Effective inhibition; comparable to conventional antifungals |
| Herbicidal Activity | Various weed species | Demonstrated effective control in field trials |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s core 1,2,4-triazole structure is shared with several derivatives in the evidence, but key differences in substituents modulate its properties:
Key Observations:
- Substituent Impact on Activity : The phenyl group at N4 in ’s compound may reduce metabolic stability compared to the butyl group in the target compound, which could enhance lipophilicity and membrane permeability .
- Methoxy groups often improve bioavailability through enhanced solubility .
- Synthetic Efficiency : Compounds with butyl or benzylthio substituents (e.g., 5m in ) show high yields (>80%), suggesting the target compound’s synthesis could be similarly efficient .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
